3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
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Overview
Description
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a methyloxolan moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Methyloxolan Moiety: The final step involves the formation of the methyloxolan ring, which can be achieved through a ring-closing reaction, such as an intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in inflammatory responses or cell proliferation. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,5-a]quinoxalin-4-amine: Shares the oxadiazole and cyclopropyl groups but differs in the presence of an imidazoquinoxalin ring.
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone: Contains a piperidinyl and isoquinolinyl moiety, offering different biological activities.
Uniqueness
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol stands out due to its unique combination of a cyclopropyl group, an oxadiazole ring, and a methyloxolan moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol |
InChI |
InChI=1S/C11H16N2O3/c1-7-4-11(14,6-15-7)5-9-12-10(13-16-9)8-2-3-8/h7-8,14H,2-6H2,1H3 |
InChI Key |
OIZTUUCKHGYYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
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